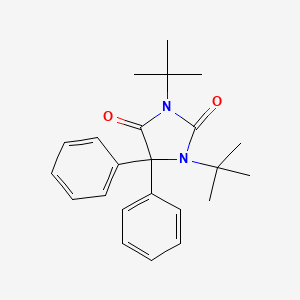
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione can be achieved through the Bucherer-Bergs reaction, which involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60-70°C) . This method is known for its simplicity and efficiency in producing hydantoins, including imidazolidine-2,4-diones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Bucherer-Bergs reaction provides a scalable approach for synthesizing this compound. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reagents and reaction times.
化学反应分析
Types of Reactions
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazolidine derivatives, while reduction can produce amines or alcohols.
科学研究应用
Medicinal Chemistry: This compound and its derivatives have shown promising antitumor activities. They have been tested for their efficacy against various cancer cell lines, including renal cancer and melanoma.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties, such as thermal stability and resistance to oxidation.
Organic Synthesis: It serves as a precursor for synthesizing other complex molecules, making it valuable in organic chemistry research.
作用机制
The mechanism of action of 1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione in medicinal applications involves its interaction with molecular targets in cancer cells. The compound has been shown to inhibit the growth of cancer cells by interfering with specific pathways involved in cell proliferation and survival . Molecular docking studies have identified key structural features required for its antitumor activity.
相似化合物的比较
Similar Compounds
- 1,3-Diphenylimidazolidine-2,4-dione
- 5,5-Diphenylhydantoin
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione is unique due to its combination of tert-butyl and diphenyl groups, which confer specific steric and electronic properties. These properties enhance its stability and reactivity compared to other similar compounds, making it a valuable compound for various applications.
属性
CAS 编号 |
53000-03-6 |
|---|---|
分子式 |
C23H28N2O2 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H28N2O2/c1-21(2,3)24-19(26)23(17-13-9-7-10-14-17,18-15-11-8-12-16-18)25(20(24)27)22(4,5)6/h7-16H,1-6H3 |
InChI 键 |
MHRCPEZKQSCAGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C(=O)C(N(C1=O)C(C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



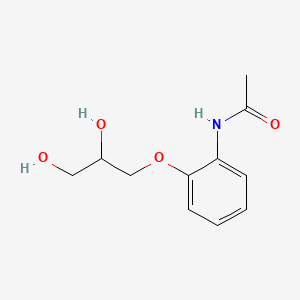
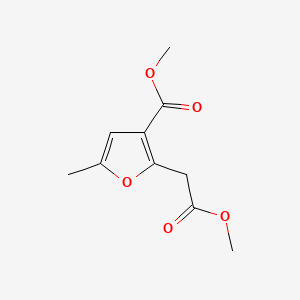


![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
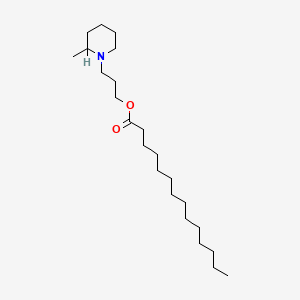
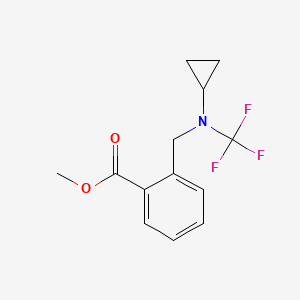
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)


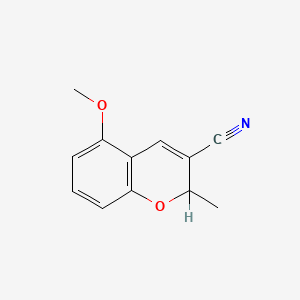
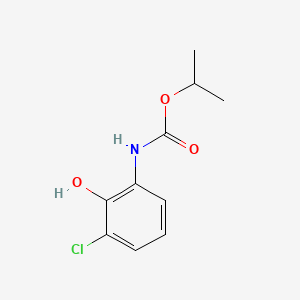
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
